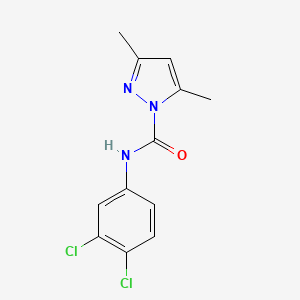
N-(3,4-dichlorophenyl)-3,5-dimethyl-1H-pyrazole-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-dichlorophenyl)-3,5-dimethyl-1H-pyrazole-1-carboxamide, also known as DCPA, is a herbicide that is widely used in agriculture. Its chemical structure is C11H10Cl2N2O, and it belongs to the pyrazole group of chemicals. DCPA is known for its selective pre-emergence control of annual grasses and broadleaf weeds.
Mécanisme D'action
N-(3,4-dichlorophenyl)-3,5-dimethyl-1H-pyrazole-1-carboxamide works by inhibiting the growth of weeds and grasses. It acts by inhibiting the biosynthesis of carotenoids, which are essential pigments for photosynthesis. This leads to the death of the plant due to a lack of energy production. N-(3,4-dichlorophenyl)-3,5-dimethyl-1H-pyrazole-1-carboxamide is a selective herbicide, meaning it only affects certain types of plants and not others.
Biochemical and Physiological Effects
N-(3,4-dichlorophenyl)-3,5-dimethyl-1H-pyrazole-1-carboxamide has been shown to have a number of biochemical and physiological effects on plants. It has been found to inhibit the activity of certain enzymes involved in the biosynthesis of carotenoids. N-(3,4-dichlorophenyl)-3,5-dimethyl-1H-pyrazole-1-carboxamide has also been shown to affect the growth and development of plants, including the inhibition of root growth and the reduction of chlorophyll content.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3,4-dichlorophenyl)-3,5-dimethyl-1H-pyrazole-1-carboxamide has several advantages for use in lab experiments. It is a relatively simple compound to synthesize and is readily available. N-(3,4-dichlorophenyl)-3,5-dimethyl-1H-pyrazole-1-carboxamide is also a selective herbicide, making it useful for studying the effects of herbicides on specific plant species. However, N-(3,4-dichlorophenyl)-3,5-dimethyl-1H-pyrazole-1-carboxamide has limitations in lab experiments, as it is highly toxic and can be harmful to researchers if not handled properly.
Orientations Futures
There are several future directions for research on N-(3,4-dichlorophenyl)-3,5-dimethyl-1H-pyrazole-1-carboxamide. One area of research is the development of new herbicides that are more effective and less harmful to the environment. Another area of research is the study of the effects of N-(3,4-dichlorophenyl)-3,5-dimethyl-1H-pyrazole-1-carboxamide on soil microbial communities and its impact on soil health. Additionally, research is needed to better understand the mechanisms of herbicide resistance in weeds and to develop new strategies for weed control.
Méthodes De Synthèse
N-(3,4-dichlorophenyl)-3,5-dimethyl-1H-pyrazole-1-carboxamide can be synthesized by reacting 3,4-dichloroaniline with acetylacetone in the presence of a base such as sodium ethoxide. The resulting product is then reacted with hydrazine hydrate to form N-(3,4-dichlorophenyl)-3,5-dimethyl-1H-pyrazole-1-carboxamide. This method is known as the acetylacetone method and is one of the most widely used methods for synthesizing N-(3,4-dichlorophenyl)-3,5-dimethyl-1H-pyrazole-1-carboxamide.
Applications De Recherche Scientifique
N-(3,4-dichlorophenyl)-3,5-dimethyl-1H-pyrazole-1-carboxamide is used in scientific research to study its effects on plants and the environment. It is used to investigate the mechanisms of herbicide resistance in weeds and to develop new herbicides that are more effective and less harmful to the environment. N-(3,4-dichlorophenyl)-3,5-dimethyl-1H-pyrazole-1-carboxamide is also used to study the effects of herbicides on soil microbial communities and their impact on soil health.
Propriétés
IUPAC Name |
N-(3,4-dichlorophenyl)-3,5-dimethylpyrazole-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Cl2N3O/c1-7-5-8(2)17(16-7)12(18)15-9-3-4-10(13)11(14)6-9/h3-6H,1-2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFPHHXDNNSODBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(=O)NC2=CC(=C(C=C2)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dichlorophenyl)-3,5-dimethyl-1H-pyrazole-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8',9'-dimethoxy-3'-methyl-6'H-spiro[cyclopentane-1,5'-[1,2,4]triazolo[3,4-a]isoquinoline]](/img/structure/B5634453.png)
![1-[3,5-dimethyl-4-(2-oxa-7-azaspiro[4.5]dec-7-ylcarbonyl)-1H-pyrrol-2-yl]ethanone](/img/structure/B5634454.png)
![2-{[(2-pyridinylthio)acetyl]amino}benzamide](/img/structure/B5634462.png)
![4-ethyl-3-(4-methoxyphenyl)-5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-4H-1,2,4-triazole](/img/structure/B5634471.png)
acetic acid](/img/structure/B5634485.png)
![N-{2-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-1,2,3,4-tetrahydro-7-isoquinolinyl}-3-(4-methylphenyl)propanamide](/img/structure/B5634491.png)
![2-methoxy-5-[5-(piperidin-1-ylcarbonyl)-2-furyl]pyridine](/img/structure/B5634500.png)
![1-(4-isopropylphenyl)-N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5634503.png)

![4-methyl-1-{[2-(4-morpholinyl)-2-oxoethyl]thio}[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B5634517.png)
![N-[(2-methyl-3-indolizinyl)carbonothioyl]benzamide](/img/structure/B5634525.png)

![4-[1-(3-ethoxybenzoyl)piperidin-3-yl]benzoic acid](/img/structure/B5634536.png)